Product packaging for 4-[2-(Pyridin-4-yl)ethyl]aniline(Cat. No.:CAS No. 6318-70-3)

4-[2-(Pyridin-4-yl)ethyl]aniline

Cat. No.: B1267527
CAS No.: 6318-70-3
M. Wt: 198.26 g/mol
InChI Key: WKYRHDRKURSPJM-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Chemistry and Heterocyclic Systems

In the broad field of organic chemistry, molecules containing heterocyclic systems are of paramount importance due to their prevalence in natural products, pharmaceuticals, and functional materials. 4-[2-(Pyridin-4-yl)ethyl]aniline serves as a valuable precursor for the synthesis of a variety of complex heterocyclic structures. The presence of the pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, and the aniline (B41778) group provides two distinct points for chemical modification. This dual reactivity allows for the construction of fused ring systems and extended conjugated structures with potential applications in medicinal chemistry and materials science. The ethyl linker between the two aromatic rings provides conformational flexibility, which can be crucial in the design of molecules with specific three-dimensional shapes and functionalities.

The general importance of aniline and its derivatives in synthesis is well-established, as they are precursors to a vast array of dyes, polymers, and pharmaceuticals. researchgate.net Similarly, pyridine-containing compounds are integral to many biologically active molecules. The combination of these two pharmacophores in a single molecule, as seen in this compound, makes it a significant building block for creating novel molecular entities with the potential for unique biological or material properties.

Structural Framework and Potential for Molecular Engineering

The molecular framework of this compound is characterized by the aniline and pyridine rings linked by an ethylene (B1197577) bridge. This structure offers significant potential for molecular engineering. The primary amine group on the aniline ring is a versatile functional handle that can readily participate in a wide range of chemical transformations, including acylation, alkylation, diazotization, and condensation reactions to form imines or Schiff bases. These reactions are fundamental in the construction of larger, more complex molecules.

Simultaneously, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions. This property is particularly useful in the field of supramolecular chemistry, where it can be used to direct the self-assembly of molecules into well-defined architectures. The ability to modify both the aniline and pyridine ends of the molecule independently or sequentially allows for the precise tuning of its electronic, steric, and photophysical properties. This makes this compound an attractive scaffold for the design of functional molecules such as sensors, catalysts, and components of molecular electronic devices.

Role as a Foundational Synthon in Advanced Organic Synthesis

In the context of advanced organic synthesis, this compound is best described as a foundational synthon—a building block that can be strategically incorporated into a target molecule. Its utility lies in its ability to introduce the pyridylethylphenylamine substructure, which can be a key pharmacophore or a critical component for achieving desired material properties.

For instance, in drug discovery, the aniline portion can be modified to interact with specific biological targets, while the pyridine moiety can enhance solubility or provide an additional binding interaction. The synthesis of complex ligands for coordination chemistry is another area where this compound serves as a crucial starting material. The pyridine nitrogen and the aniline nitrogen can both coordinate to a metal center, or the aniline can be further functionalized to create multidentate ligands. These ligands can then be used to form metal complexes with interesting catalytic or photoluminescent properties. The commercial availability of this compound as a building block facilitates its use in a wide range of research and development activities. sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2 B1267527 4-[2-(Pyridin-4-yl)ethyl]aniline CAS No. 6318-70-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-pyridin-4-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h3-10H,1-2,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYRHDRKURSPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283464
Record name 4-[2-(pyridin-4-yl)ethyl]aniline
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6318-70-3
Record name NSC31685
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[2-(pyridin-4-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 2 Pyridin 4 Yl Ethyl Aniline and Its Congeners

Regioselective Synthesis Strategies

Regioselectivity is a critical consideration in the synthesis of 4-[2-(Pyridin-4-yl)ethyl]aniline to ensure the desired substitution pattern on both the aniline (B41778) and pyridine (B92270) rings.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide a direct route to forming the ethyl bridge between the aniline and pyridine moieties.

A primary synthetic route involves the alkylation of aniline or its protected derivatives with a suitable 2-(haloethyl)pyridine. This nucleophilic substitution reaction, where the aniline nitrogen attacks the electrophilic carbon of the haloethyl group, is a common strategy. To avoid N,N-dialkylation and other side reactions, protecting groups on the aniline nitrogen are often employed. The choice of the halogen on the ethylpyridine derivative (e.g., chloro, bromo, or iodo) can influence the reaction rate and yield.

This method allows for the direct coupling of the two key aromatic systems. The use of protected anilines, such as N-acetyl or N-Boc derivatives, can enhance the regioselectivity and prevent over-alkylation. Subsequent deprotection yields the desired primary amine.

To enhance reaction rates and yields, microwave-assisted synthesis has emerged as a valuable tool in organic synthesis. ajrconline.org This technique can significantly reduce reaction times compared to conventional heating methods. ajrconline.orgresearchgate.net In the context of synthesizing this compound, microwave irradiation can accelerate the nucleophilic substitution reaction between the aniline and the haloethylpyridine derivative. ajrconline.orgmdpi.com The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer byproducts. ajrconline.org This method is particularly advantageous for high-throughput synthesis and library generation in drug discovery. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes to hours ajrconline.orgresearchgate.net
Energy Efficiency LowerHigher ajrconline.org
Yields Often lowerOften higher ajrconline.org
Side Products More prevalentLess prevalent ajrconline.org

Reduction of Nitro-Containing Precursors

An alternative and widely used approach involves the reduction of a nitro-containing precursor, specifically 4-[2-(pyridin-4-yl)ethyl]nitrobenzene. The nitro group serves as a masked amino group that can be selectively reduced in the final step of the synthesis. This strategy is advantageous as the nitro group is generally unreactive under many reaction conditions used to construct the core structure.

Catalytic hydrogenation is a classic and highly effective method for the reduction of nitroarenes to anilines. nih.gov This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, in the presence of hydrogen gas. nih.govresearchgate.net The reaction is generally clean, with water as the primary byproduct, making it an environmentally favorable method. nih.gov

The choice of catalyst and reaction conditions (e.g., pressure, temperature, and solvent) can be optimized to achieve high yields and selectivity. For instance, Pd/C is a versatile and commonly used catalyst known for its efficiency in nitro group reductions. nih.gov Raney Nickel, while also effective, can sometimes be more reactive and may require milder conditions to avoid over-reduction of other functional groups. nih.gov

Table 2: Common Heterogeneous Catalysts for Nitro Group Reduction

CatalystTypical ConditionsAdvantagesDisadvantages
Palladium on Carbon (Pd/C) H₂, atmospheric or elevated pressure, various solvents (e.g., ethanol (B145695), ethyl acetate)High efficiency, good functional group tolerance, recyclableCost of palladium nih.gov
Raney Nickel H₂, atmospheric or elevated pressure, various solvents (e.g., ethanol)High activity, lower cost than palladiumPyrophoric nature, can be less chemoselective nih.gov
Iron (Fe) in acidic medium Fe/HCl or Fe/NH₄ClInexpensive, high functional group toleranceProduces significant amounts of waste nih.govresearchgate.net

In cases where the molecule contains other reducible functional groups, chemoselective reduction methods are crucial. A variety of reagents and catalytic systems have been developed to selectively reduce the nitro group without affecting other sensitive moieties like esters, ketones, or nitriles. rsc.orgacs.org

One such method involves the use of sodium borohydride (B1222165) in the presence of a Lewis acid like zinc chloride. This combination can effectively reduce aromatic nitro groups to the corresponding anilines. Other notable chemoselective systems include the use of iron powder in the presence of an acid or ammonium (B1175870) chloride, which is a classic and cost-effective method. researchgate.net More modern approaches utilize transition metal catalysts, such as those based on iron or manganese, which offer high chemoselectivity under mild conditions. nih.govrsc.org These methods provide a broad scope and are compatible with a wide range of functional groups, making them highly valuable in the synthesis of complex molecules. rsc.orgorganic-chemistry.org

Metal-Catalyzed Cross-Coupling Strategies for C–N and C–C Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial for the synthesis of complex molecules like this compound. These methods offer high efficiency and selectivity.

Suzuki-Miyaura Cross-Coupling with Pyridine Derivatives

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds. It typically involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst. In the context of synthesizing pyridine derivatives, this reaction has been instrumental. However, the cross-coupling of 2-pyridyl nucleophiles can be challenging due to the electron-deficient nature of the pyridine ring and the instability of the organoboron reagents. nih.govresearchgate.net

Despite these challenges, methods have been developed for the Suzuki-Miyaura coupling of 4-pyridine boronic acid derivatives with aryl halides, which is a key step in synthesizing 4-arylpyridines. nih.gov A significant hurdle in these reactions is the formation of impurities from the aryl groups of the phosphine (B1218219) ligands used. nih.gov To address this, specific catalyst systems and reaction conditions have been optimized. For instance, the use of Pd2(dba)3 as a catalyst has shown high effectiveness in coupling 2-pyridylboronates with aryl and heteroaryl bromides. nih.gov The choice of base and ligand is also critical to minimize side reactions and improve yields. nih.govresearchgate.net

A study on the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids under microwave irradiation demonstrated the feasibility of regioselective C-C bond formation. mdpi.com This highlights the potential of such strategies for constructing complex heterocyclic systems.

Table 1: Selected Examples of Suzuki-Miyaura Cross-Coupling for Pyridine Derivatives

EntryAryl HalideBoronic Acid/EsterCatalyst SystemYield (%)Reference
13,5-(bis-trifluoromethyl)bromobenzene2-pyridylboronatePd2(dba)3 / Ligand 182 nih.gov
24-bromoanisole2-pyridylboronatePd2(dba)3 / Ligand 174 nih.gov
32-iodo-4-chloropyrrolopyridine4-methoxyphenyl boronic acidPd2(dba)368-71 nih.gov
42,4-dichloropyrimidinePhenylboronic acidPd(PPh3)485 mdpi.com
C-H Alkylation and Arylation Methods

Direct C-H activation has emerged as a more atom-economical and efficient strategy for forming C-C and C-N bonds, as it avoids the pre-functionalization of starting materials.

C-H Alkylation: The direct alkylation of pyridines has been a long-standing goal in organic synthesis. acs.org Recent advancements have shown that the regioselectivity of pyridine alkylation can be controlled. For example, using different alkyllithium reagents and reaction conditions, either C2- or C4-alkylation of pyridines can be achieved with good yields and regioselectivity. acs.org Cationic half-sandwich rare-earth catalysts have also been developed for the ortho-alkylation of pyridines with olefins, providing an atom-economical route to alkylated pyridine derivatives. researchgate.net

C-H Arylation: Palladium-catalyzed C-H arylation of pyridines with aryl triflates has been shown to occur with high regioselectivity at the C3 position. researchgate.net The regioselectivity can be influenced by the electronic and steric properties of the pyridine core. researchgate.netresearchgate.net For instance, pyridines with electron-withdrawing groups at the C3-position tend to undergo C4-arylation, while 4-substituted pyridines favor C3-arylation. researchgate.net

Furthermore, a catalyst- and oxidant-free method for the C4-selective (hetero)arylation of pyridines has been developed using N-aminopyridinium salts. This reaction proceeds at room temperature in the presence of a base, allowing for the installation of various electron-rich (hetero)aryl groups. frontiersin.org Intramolecular C-H arylation catalyzed by palladium has also been utilized to synthesize fused nitrogen-containing heterocycles. beilstein-journals.org

Table 2: Regioselectivity in C-H Functionalization of Pyridines

Reaction TypeReagentsCatalyst/ConditionsPosition of FunctionalizationReference
C4-AlkylationPyridine, 1,1-diborylalkanes2-Me, 1,2-DME, 80 °CC4 acs.org
C2-AlkylationPyridine, 1,1-diborylalkanessec-Butyllithium, THF/toluene, 80 °CC2 acs.org
C3-ArylationPyridines, Aryl triflatesPalladium catalystC3 researchgate.net
C4-ArylationN-aminopyridinium salts, (Hetero)arenesBase, Room TemperatureC4 frontiersin.org

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability Considerations

The synthesis of substituted anilines and pyridines can be achieved through various routes, each with its own advantages and disadvantages in terms of efficiency, selectivity, and scalability. For instance, a four-step process to synthesize 2-ethyl-4-methoxy aniline from o-nitroethylbenzene involves a Bamberger reaction, acetylation, o-methylation, and hydrolysis, with a total yield of about 55%. researchgate.net The key step, the Bamberger reaction, has a yield of 81.7%. researchgate.net Another approach to synthesize 2-ethylaniline (B167055) involves the reduction of an azido (B1232118) compound using freshly prepared Fe(0) nanoparticles in water, which is a greener alternative. chemicalbook.com

When considering cross-coupling reactions, the choice of catalyst, ligand, and reaction conditions is paramount for achieving high efficiency and selectivity. For example, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki-Miyaura cross-coupling at C-2 was favored over other strategies. nih.gov

Scalability is a crucial factor for industrial applications. While many laboratory-scale syntheses show promise, their translation to large-scale production can be challenging. Factors such as cost of reagents and catalysts, reaction times, and purification methods need to be carefully evaluated. Microwave-assisted synthesis, for example, can significantly reduce reaction times but may pose scalability challenges. mdpi.com

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles aims to reduce or eliminate the use and generation of hazardous substances. edu.krdresearchgate.net This is particularly relevant in the synthesis of pharmaceuticals and other fine chemicals.

Key principles of green chemistry include:

Waste Prevention: Designing synthetic routes that minimize waste generation. edu.krd

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. edu.krd

Use of Less Hazardous Chemical Syntheses: Designing synthetic methods that use and generate substances with little or no toxicity. researchgate.net

Use of Safer Solvents and Auxiliaries: Avoiding the use of auxiliary substances like solvents, or using safer alternatives. imist.ma

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. edu.krd

In the context of synthesizing aniline and pyridine derivatives, several greener approaches have been explored. For the preparation of acetanilide, a greener method involves heating aniline and zinc dust in acetic acid, avoiding the use of hazardous solvents like dichloromethane (B109758) and toxic reagents like pyridine. researchgate.net Similarly, carrying out reactions in aqueous media instead of organic solvents is a significant step towards greener synthesis. imist.ma The use of iron nanoparticles for the reduction of azido compounds to anilines in water is another example of a green synthetic method. chemicalbook.com

The shift from stoichiometric reagents to catalytic processes is a cornerstone of green chemistry, as it reduces waste and improves efficiency. edu.krd The metal-catalyzed C-H activation methods discussed earlier are excellent examples of this principle in action, as they offer a more atom-economical pathway compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Chemical Reactivity and Derivatization Studies of the 4 2 Pyridin 4 Yl Ethyl Aniline Scaffold

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule is a key site for various chemical modifications, including electrophilic aromatic substitution and transformations of the amine functional group.

Electrophilic Aromatic Substitution Reactions

The amino group of the aniline ring is a strong activating group, directing incoming electrophiles to the ortho and para positions. libretexts.org However, the high reactivity can sometimes lead to multiple substitutions. libretexts.org

Nitration: The introduction of a nitro group onto the aromatic ring is a common electrophilic aromatic substitution. While the amino group strongly directs nitration, the reaction is often carried out on the corresponding acetamide (B32628) to moderate the reactivity and prevent over-substitution. libretexts.org Studies on pyridine (B92270) derivatives have shown that nitration can be complex, with the reaction conditions influencing the position of substitution. rsc.org

Sulfonation: This reaction involves the introduction of a sulfonic acid group. Similar to other electrophilic substitutions, the amino group directs the substitution to the ortho and para positions.

Halogenation: The reaction of aniline with bromine is rapid and can lead to the formation of a 2,4,6-tribrominated product. libretexts.org To achieve monosubstitution, it is often necessary to first protect the amino group as an amide. libretexts.org

Amine Functional Group Transformations

The primary amine group of the aniline moiety can undergo a variety of transformations to introduce new functional groups and build more complex molecules.

Acylation: The amine can be readily acylated using reagents like acetic anhydride (B1165640) to form the corresponding amide. libretexts.org This transformation is often used as a protecting strategy to moderate the reactivity of the aniline ring during other reactions. libretexts.org

Alkylation: The nitrogen atom of the aniline can be alkylated, although this can sometimes lead to a mixture of mono- and di-alkylated products.

Diazotization: Primary arylamines react with nitrous acid (HNO₂) to form arenediazonium salts (Ar−N₂⁺X⁻). libretexts.orgresearchgate.net This reaction is typically carried out at low temperatures. icrc.ac.ir The resulting diazonium group can then be replaced by a variety of nucleophiles in what is known as the Sandmeyer reaction, allowing for the introduction of a wide range of functional groups. libretexts.org For instance, aminopyridines can be diazotized to form diazonium ions which can then be converted to the corresponding hydroxy compounds. rsc.org

Reactivity of the Pyridine Ring

The pyridine ring of 4-[2-(pyridin-4-yl)ethyl]aniline also offers several avenues for functionalization, distinct from the reactivity of the aniline portion.

N-Oxidation and Subsequent Functionalization

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. arkat-usa.org This transformation significantly alters the electronic properties of the ring, activating it for both nucleophilic and electrophilic substitution reactions. The N-oxide can be prepared using various oxidizing agents, including hydrogen peroxide in acetic acid or with catalysts like methyltrioxorhenium (MTO). arkat-usa.org The resulting N-oxide can then undergo further reactions. For example, nitration of pyridine-N-oxide can lead to substitution at the 4-position.

Radical Functionalization Approaches

Recent advances in synthetic methodology have enabled the direct C-H functionalization of pyridines through radical processes.

C–H Difluoromethylation: The difluoromethyl group is of significant interest in medicinal chemistry. uni-muenster.de Methods have been developed for the site-selective C-H difluoromethylation of pyridines. researchgate.netnih.gov These methods can introduce the difluoromethyl group at either the meta or para position relative to the ring nitrogen, a previously challenging transformation. uni-muenster.de This is often achieved by temporarily dearomatizing the pyridine to create a more reactive intermediate. uni-muenster.de

Quaternization Reactions of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring can react with alkyl halides to form quaternary ammonium (B1175870) salts. mdpi.com This reaction introduces a positive charge on the pyridine ring and can be used to modify the physical and biological properties of the molecule. The quaternization of 4-pyrrolidino pyridine has been studied with various alkylating agents. mdpi.com

Modifications of the Ethyl Linker

Introduction of Unsaturation (e.g., Vinyl Linkage)

A significant modification of the ethyl linker is the introduction of a double bond to create a more rigid vinyl linkage, resulting in the formation of 4-[2-(Pyridin-4-yl)vinyl]aniline. This transformation converts the flexible ethyl scaffold into a planar, conjugated stilbene-like structure. The increased conjugation can have profound effects on the molecule's electronic and photophysical properties.

The synthesis of this unsaturated analogue can be achieved through methods analogous to the preparation of other vinylarenes. One plausible route involves the dehydration of an alcohol precursor, 1-(4-aminophenyl)-2-(pyridin-4-yl)ethanol, under acidic conditions. An alternative and common laboratory-scale strategy is the β-elimination reaction. This approach starts with the precursor 2-(4-aminophenyl)ethanol (B86761) which can be converted into a derivative with a good leaving group, such as a tosylate. Subsequent treatment with a strong, non-nucleophilic base, like potassium tert-butoxide (t-BuOK), facilitates the elimination to yield the desired vinyl-linked product. The resulting compound, 4-[2-(Pyridin-4-yl)vinyl]aniline, serves as a valuable intermediate for further derivatization, such as the synthesis of N,N-Diphenyl-4-[2-(pyridin-4-yl)vinyl]aniline. sigmaaldrich.com

Synthesis of Complex Architectures and Heterocyclic Systems

The primary amino group of the this compound scaffold is a versatile handle for constructing elaborate molecular architectures, particularly for synthesizing fused and non-fused heterocyclic systems. These transformations are fundamental in medicinal chemistry for generating libraries of novel compounds.

Incorporation into Polycyclic and Fused Ring Systems

The aniline moiety within the scaffold can participate in various cyclization reactions to form polycyclic and fused-ring systems. The reactivity of the amino group, coupled with the ortho positions on the aniline ring, allows for the annulation of additional rings. For instance, reactions analogous to those used with other aminopyridines or anilines can be employed. beilstein-journals.org Depending on the reaction partner and conditions, the aniline nitrogen can act as a nucleophile to initiate cyclization cascades. By reacting with appropriate bifunctional electrophiles, the scaffold can be incorporated into larger heterocyclic frameworks, such as pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines, demonstrating its utility in creating complex, multi-ring structures. beilstein-journals.org

Preparation of Novel Oxadiazole and Triazole Derivatives

The synthesis of five-membered aromatic heterocycles like oxadiazoles (B1248032) and triazoles from the aniline starting material is a well-established strategy for scaffold diversification. globalresearchonline.netimist.ma These rings are known bioisosteres of amide and ester groups and are frequently incorporated into drug candidates to improve metabolic stability and pharmacokinetic profiles. luxembourg-bio.com

Oxadiazole Synthesis: The 1,3,4-oxadiazole (B1194373) ring is commonly synthesized from acid hydrazide intermediates. The aniline group of this compound can be readily converted into the corresponding 4-[2-(pyridin-4-yl)ethyl]phenylhydrazide through a multi-step sequence, typically involving diazotization, reduction to a hydrazine (B178648), and acylation. This key intermediate can then undergo cyclodehydration with various reagents to form the 2,5-disubstituted 1,3,4-oxadiazole ring. The choice of cyclizing agent determines the substituent at the 5-position of the oxadiazole ring.

Cyclizing ReagentGeneral ProductReference
Carboxylic Acids (with POCl₃, SOCl₂, etc.)Forms 2-(4-[2-(pyridin-4-yl)ethyl]phenyl)-5-alkyl/aryl -1,3,4-oxadiazole globalresearchonline.net
Orthoesters (e.g., triethyl orthoformate)Forms 2-(4-[2-(pyridin-4-yl)ethyl]phenyl)-1,3,4-oxadiazole (unsubstituted at C5) globalresearchonline.net
Carbon Disulfide (in base, followed by oxidative cyclization)Forms 5-(4-[2-(pyridin-4-yl)ethyl]phenyl)-1,3,4-oxadiazole-2-thiol nih.gov
Isothiocyanates (forms thiosemicarbazide (B42300) intermediate, then cyclodesulfurization)Forms 2-(substituted-amino) -5-(4-[2-(pyridin-4-yl)ethyl]phenyl)-1,3,4-oxadiazole luxembourg-bio.com

Triazole Synthesis: Similarly, the 1,2,4-triazole (B32235) heterocycle can be accessed from the aniline scaffold through several established synthetic routes. researchgate.net These methods often involve the reaction of hydrazine derivatives with amides or related functional groups. The Einhorn-Brunner and Pellizzari reactions are classical methods for synthesizing 1,2,4-triazoles. researchgate.net For the synthesis of 1,2,3-triazoles, the modern and highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the method of choice. nih.govfrontiersin.org This would first require the conversion of the aniline group into an azide (B81097) via diazotization followed by treatment with sodium azide.

Synthetic StrategyKey Intermediates/ReactantsResulting Triazole IsomerReference
Pellizzari ReactionReaction of a 4-[2-(pyridin-4-yl)ethyl]phenyl-substituted acylhydrazide with an amide1,2,4-Triazole researchgate.net
Einhorn-Brunner ReactionCondensation of a hydrazine with a diacyl-protected amine derived from the scaffold1,2,4-Triazole researchgate.net
From ThiosemicarbazidesCyclization of a thiosemicarbazide (derived from the corresponding hydrazide) with a base1,2,4-Triazole-5-thiol researchgate.net
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Reaction of 4-(2-azidoethyl)pyridine (from the aniline) with a terminal alkyne1,2,3-Triazole nih.govfrontiersin.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 4-[2-(Pyridin-4-yl)ethyl]aniline. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity and purity of this compound. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local electronic environment of each nucleus.

In the ¹H NMR spectrum, the aromatic protons of the aniline (B41778) and pyridine (B92270) rings resonate in distinct regions. The protons on the aniline ring typically appear as a set of multiplets, with their chemical shifts influenced by the electron-donating amino group. The pyridine ring protons also exhibit characteristic shifts. The ethyl bridge protons present as two triplets, corresponding to the two methylene (B1212753) (-CH2-) groups.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on both the aniline and pyridine rings. The carbons of the ethyl linker resonate in the aliphatic region of the spectrum. While specific spectral data for the title compound is not abundant in the public domain, analysis of related structures like 4-ethylaniline (B1216643) and various substituted anilines and pyridines provides a strong basis for predicting the expected chemical shift ranges. researchgate.netnih.govchemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aniline Ring Protons6.5 - 7.2115 - 148
Pyridine Ring Protons7.1 - 8.5124 - 150
Ethyl Bridge Protons (-CH₂-CH₂-)2.8 - 3.235 - 40
Amino Group Protons (-NH₂)Broad singlet, variableN/A

Note: These are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

To unambiguously assign all proton and carbon signals and to elucidate the through-bond and through-space connectivities, two-dimensional (2D) NMR techniques are employed. scribd.com Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, helping to identify adjacent protons, for instance, within the ethyl bridge and the aromatic rings. scribd.com HETCOR (Heteronuclear Correlation) or its more sensitive variants like HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon skeleton. researchgate.net

For solid-state analysis, advanced techniques like ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR can be utilized. nih.gov This technique is particularly useful for studying the nitrogen atoms in the aniline and pyridine moieties, providing insights into their local environment and electronic structure in the solid state. nih.gov High-field solid-state NMR, in general, offers enhanced resolution and sensitivity, which is beneficial for analyzing complex organic solids. nih.govrsc.org

The electronic properties of the this compound molecule can be systematically studied by examining the impact of substituents on the aniline or pyridine rings. Linear Free-Energy Relationships (LFERs), such as the Hammett equation, provide a quantitative framework for this analysis. youtube.com By introducing various electron-donating or electron-withdrawing groups at different positions on the aromatic rings and measuring the resulting changes in NMR chemical shifts (both ¹H and ¹³C), one can probe the transmission of electronic effects through the molecular framework. youtube.com This approach can elucidate how the electronic character of one ring influences the other, mediated by the ethyl linker. For instance, such studies can reveal the extent of electronic communication between the aniline and pyridine moieties. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of this compound, further confirming its structure. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₁₃H₁₄N₂), the expected monoisotopic mass is 198.1157 g/mol . sigmaaldrich.comnih.gov HRMS can confirm this with a high degree of precision, typically to within a few parts per million, which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ajrconline.org It is particularly useful for the analysis of volatile and thermally stable compounds. While the volatility of this compound may be a consideration, GC-MS can be employed to analyze the compound, providing both its retention time (a characteristic chromatographic parameter) and its mass spectrum. nih.govajrconline.org The mass spectrum obtained from GC-MS will show the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for structural confirmation. Common fragmentation pathways for this molecule would likely involve cleavage of the ethyl bridge and fragmentation of the aromatic rings. For instance, a prominent fragment might correspond to the loss of a pyridinylmethyl radical or an aminobenzyl radical. Analysis of the mass spectra of related compounds like 4-ethylpyridine (B106801) and 4-ethylaniline can aid in the interpretation of the fragmentation pattern of the title compound. nist.govnist.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

A thorough analysis of the functional groups and molecular vibrations of This compound using IR and Raman spectroscopy requires access to its spectra. These techniques provide a molecular fingerprint by detecting the vibrational modes of a molecule. Specific peaks in the spectra can be assigned to the stretching and bending of bonds, such as the N-H and C-N bonds of the aniline moiety, the C=C and C=N bonds within the pyridine ring, and the vibrations of the ethyl bridge. Without experimental or computationally predicted spectra, a detailed assignment of these vibrational modes is not possible.

X-ray Crystallography for Definitive Solid-State Structural Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions, such as hydrogen bonding. The refinement of the crystal structure, often performed using software like SHELXL, yields highly accurate atomic coordinates and displacement parameters. While crystallographic data exists for a co-crystal involving a similar molecule, 4-[2-(pyridin-4-yl)ethyl]pyridine, this information is not directly applicable to the target compound, This compound .

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For This compound , one would expect to observe transitions characteristic of the aniline and pyridine chromophores, likely π → π* and n → π* transitions. The conjugation between the aromatic rings through the ethyl bridge would influence the energy of these transitions and, consequently, the absorption maxima (λmax). However, in the absence of its UV-Vis spectrum, a discussion of its specific electronic transitions and the factors influencing them cannot be conducted.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the properties of molecules like 4-[2-(Pyridin-4-yl)ethyl]aniline. By employing various functionals and basis sets, researchers can accurately model different aspects of the molecule's behavior. The B3LYP functional, often paired with basis sets like 6-311++G(d,p), is a common choice for these calculations, providing a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in the this compound molecule. Geometry optimization, performed using methods like DFT, identifies the lowest energy conformation. Studies on similar pyridine-containing compounds have shown that they often adopt non-planar structures. For instance, in some pyridine (B92270) derivatives, the pyridine ring and adjacent phenyl groups can be twisted with respect to each other, with dihedral angles in the range of 40-50°.

Conformational analysis, which involves scanning the potential energy surface as specific bonds are rotated, helps to identify different stable conformers and the energy barriers between them. For example, in a related compound, the tetrahydropyridine (B1245486) ring was found to adopt a distorted boat conformation. The ethyl bridge in this compound allows for rotational flexibility, leading to various possible conformations that can be explored computationally.

Table 1: Selected Optimized Geometrical Parameters for a Pyridine Derivative (as an example)

ParameterBond Length (Å) / Angle (°)
C-C (Pyridine)1.39
C-N (Pyridine)1.33 - 1.34
C-C (Ethyl)1.51 - 1.53
C-C-N (Angle)~120
Note: This table is illustrative and based on data for a similar pyridine compound. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) moiety, while the LUMO is likely centered on the electron-deficient pyridine ring. This distribution facilitates intramolecular charge transfer from the aniline part to the pyridine part upon electronic excitation.

Table 2: Calculated HOMO, LUMO, and Energy Gap for Aniline Derivatives

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
p-Aminoaniline-4.75-0.254.50
p-Nitroaniline-6.50-2.504.00
p-Isopropylaniline-5.000.505.50
Data from a study on aniline derivatives, illustrating the typical range of values.

Global Chemical Reactivity Descriptors

Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a more quantitative picture of the molecule's chemical behavior.

Key descriptors include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system (μ = (EHOMO + ELUMO) / 2).

**Chemical

Charge Distribution and Regioselectivity Predictions

The aniline moiety is characterized by the electron-donating amino (-NH2) group, which increases electron density on the attached phenyl ring, particularly at the ortho and para positions, through resonance. Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, leading to a general decrease in electron density on the pyridine ring carbons. The ethyl linker between these two rings acts as a weak electron-donating group.

The interplay of these electronic effects would result in a complex charge distribution across the entire molecule. The aniline ring is expected to be electron-rich, while the pyridine ring will be comparatively electron-poor. This differential charge distribution can be visualized through a molecular electrostatic potential (MESP) map, where regions of high electron density (negative potential) would likely be concentrated around the nitrogen of the amino group and the ortho/para positions of the aniline ring, and regions of low electron density (positive potential) would be associated with the pyridine ring, especially near its nitrogen atom.

Regioselectivity Predictions: The predicted charge distribution has direct implications for the regioselectivity of chemical reactions. For instance, in electrophilic aromatic substitution reactions, the electron-rich aniline ring would be the preferred site of attack. The directing effect of the amino group would favor substitution at the positions ortho to the ethyl group. However, steric hindrance from the bulky pyridinylethyl substituent might favor substitution at the position meta to the amino group, which is ortho to the ethyl chain.

In nucleophilic aromatic substitution, the electron-deficient pyridine ring would be the more likely target, particularly at positions ortho and para to the electron-withdrawing nitrogen atom. The presence of the ethyl substituent at the 4-position of the pyridine ring would direct incoming nucleophiles to the 2- and 6-positions.

Computational methods like the RegioSQM can predict the regioselectivity of electrophilic aromatic substitution by identifying the most nucleophilic centers. researchgate.net For 3,4-pyridynes, which are related intermediates, regioselectivity is influenced by substituent effects. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape and dynamic behavior of this compound in various environments. youtube.comnih.govdovepress.comyoutube.com The ethyl linker between the two aromatic rings imparts significant conformational flexibility to the molecule. MD simulations can track the rotational freedom around the C-C single bonds of this linker, revealing the preferred spatial arrangements of the pyridine and aniline rings relative to each other.

Key insights from MD simulations would include:

Conformational Preferences: The simulations could identify low-energy conformations, such as extended (anti) or folded (gauche) arrangements of the ethyl bridge. These conformations would be influenced by a balance of steric repulsion between the rings and potential weak intramolecular interactions, such as pi-stacking.

Flexibility and Dynamics: The simulations would quantify the flexibility of the molecule by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions. dovepress.com This would reveal which parts of the molecule are more rigid and which are more mobile. The conformational switching of the molecule could also be studied. nih.gov

Solvent Effects: By performing simulations in different solvents, it is possible to understand how the environment influences the conformational equilibrium. Polar solvents might favor more extended conformations to maximize solvent interactions, while non-polar solvents could allow for more compact, folded structures.

While specific MD studies on this compound are not available, simulations of similar molecules with flexible linkers between aromatic rings have shown that such molecules can adopt multiple conformations with small energy differences between them. nih.gov

Quantum Chemical Methods Beyond DFT (e.g., MP2, HF)

While Density Functional Theory (DFT) is a workhorse for many computational chemistry applications, higher-level quantum chemical methods such as Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF) theory can provide valuable benchmarks and insights, particularly for electronic properties and intermolecular interactions. canada.caarxiv.org

Hartree-Fock (HF) Theory: HF is a fundamental ab initio method that provides a good starting point for more advanced calculations. HF calculations have been used to study the molecular structure and vibrational frequencies of pyridine and aniline derivatives. nih.govnih.gov For instance, studies on pyridine have shown that HF calculations, when combined with appropriate basis sets, can reproduce experimental momentum profiles of outer valence orbitals. researchgate.netubc.ca Similarly, HF has been applied to investigate the excited states of aniline. researchgate.netresearchgate.netresearchgate.net

Møller-Plesset Perturbation Theory (MP2): The MP2 method incorporates electron correlation effects, which are absent in HF theory, leading to more accurate predictions of molecular geometries, interaction energies, and other properties. MP2 calculations have been employed to optimize the geometry of aniline and its conformers. researchgate.net The cohesive energy of the benzene (B151609) crystal has been predicted using periodic MP2 calculations. ubc.ca

For this compound, a comparative study using HF, DFT, and MP2 would be highly informative. It would allow for an assessment of the importance of electron correlation on the predicted properties and provide a more robust understanding of its electronic structure.

Table 1: Comparison of Theoretical Methods for Aromatic Systems

MethodKey FeaturesCommon Applications in Aromatic Systems
Hartree-Fock (HF) Neglects electron correlation.Initial geometry optimization, molecular orbital analysis. nih.govnih.govresearchgate.netubc.ca
DFT (e.g., B3LYP) Includes electron correlation at a lower computational cost than MP2.Geometry optimization, vibrational frequencies, reaction mechanisms.
MP2 Includes electron correlation via perturbation theory.More accurate geometries and interaction energies than HF. researchgate.net

This table is a general representation and specific outcomes can vary based on the system and basis set.

Solvation Models and Environmental Effects

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational solvation models are essential for capturing these effects.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. They are computationally efficient and are well-suited for studying how the solvent polarity affects the electronic structure and conformational energies of the solute. Theoretical pKa values for aniline and pyridine derivatives have been calculated using the IEFPCM solvation model. researchgate.netresearchgate.net

Explicit Solvation Models: In these models, individual solvent molecules are included in the simulation box along with the solute. This approach is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics simulations with explicit solvent are the primary method for studying solvation at a molecular level.

For this compound, the amino group can act as a hydrogen bond donor, and the pyridine nitrogen can act as a hydrogen bond acceptor. In protic solvents like water or alcohols, explicit solvation models would be crucial for accurately describing the hydrogen bonding network around the molecule. Studies on pyrimidopyrimidine derivatives have explored the effect of solvent on their electronic properties. researchgate.net The solvation of aniline and pyridines has been analyzed using molecular dynamics simulations and 3D-RISM-KH molecular solvation theory. canada.ca

Applications in Advanced Chemical Fields

Catalysis

The presence of both aniline (B41778) and pyridine (B92270) functionalities allows 4-[2-(Pyridin-4-yl)ethyl]aniline to participate in multiple forms of catalysis.

The pyridine and aniline nitrogen atoms in this compound position it as an excellent candidate for a ligand in transition metal catalysis. Schiff bases, which are compounds related to anilines, readily form stable complexes with a majority of transition metals. nih.gov The nitrogen atoms can act as donor sites, coordinating with metal centers to form stable complexes. Depending on the reaction conditions and the metal precursor, it can function as a bidentate ligand, forming a chelate ring with the metal, or as a monodentate or bridging ligand, linking multiple metal centers.

Bidentate Schiff base ligands are among the most extensively utilized in coordination chemistry. nih.gov For instance, novel platinum(II) complexes have been synthesized using bidentate Schiff base ligands derived from aniline derivatives. researchgate.netnih.gov In these complexes, the ligand coordinates to the platinum(II) ion in a cyclic bidentate manner, creating a five-membered metallacycle. nih.gov Similarly, ruthenium(II) has been shown to form distorted octahedral complexes with bidentate ligands derived from aniline. nih.gov The formation and breaking of bonds between transition metals and other elements are central to many catalytic processes. acs.org The ethyl bridge in this compound provides flexibility, allowing the two nitrogen centers to adopt conformations suitable for coordinating with a single metal center or bridging between two.

Table 1: Potential Coordination Complexes with this compound as a Ligand

Transition MetalPotential Complex StructureCoordination ModePotential Catalytic Application
Platinum(II)[Pt(L)Cl₂]Bidentate (N,N')Hydrosilylation, Oxidation
Palladium(II)[Pd(L)₂(OAc)₂]Monodentate (N_pyridine)Cross-coupling reactions (e.g., Suzuki, Heck)
Ruthenium(II)[Ru(L)₂Cl₂]Bidentate (N,N')Hydrogenation, Transfer Hydrogenation
Rhodium(I)[Rh(L)(CO)Cl]Bidentate (N,N')Hydroformylation
Copper(II)[Cu(L)Cl₂]Bridging or BidentateAtom Transfer Radical Polymerization (ATRP)
L = this compound

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The aniline and pyridine moieties in this compound possess nucleophilic characteristics, enabling the compound to function as a nucleophilic catalyst. The lone pair of electrons on the aniline nitrogen can attack electrophilic centers, initiating a catalytic cycle. Similarly, the pyridine nitrogen can act as a Lewis base or hydrogen-bond acceptor, activating substrates or stabilizing transition states. This dual functionality suggests its potential in reactions like Michael additions, aldol (B89426) reactions, and acyl transfer reactions, where nucleophilic catalysis is a key mechanism.

Supramolecular chemistry involves chemical systems composed of a discrete number of molecules, where the interactions are governed by non-covalent forces. mdpi.com this compound is well-suited for constructing supramolecular assemblies due to its aromatic rings, which can engage in π-π stacking interactions, and its aniline N-H group, which can act as a hydrogen-bond donor. beilstein-journals.org

These interactions can lead to the formation of well-defined, cavity-containing host structures. mdpi.com Such host-guest complexes can function as catalysts by encapsulating reactant molecules (guests), thereby lowering the activation energy of a reaction within the confined space of the host. The initial focus of supramolecular chemistry was on host-guest interactions, such as those between crown ethers and alkali metals. beilstein-journals.org Modern supramolecular catalysis often utilizes architectures with aromatic walls that provide van der Waals and π-π stacking interactions. beilstein-journals.org The structure of this compound, with its two aromatic systems, is ideal for creating these host structures. These assemblies can be used for reactions like Michael and Diels-Alder reactions. beilstein-journals.org

Materials Science

The bifunctional nature of this compound also makes it a valuable component in the synthesis of new materials with tailored properties.

This compound can serve as a monomer or a functional building block for various polymeric systems. The primary amine of the aniline group is a reactive site for polymerization reactions. For example, it can react with carboxylic acid derivatives (like diacyl chlorides or dianhydrides) to form polyamides and polyimides, respectively.

The resulting polymers would incorporate the pyridylethyl side chain. This pendant group imparts specific functionalities to the polymer backbone. The pyridine unit can act as a site for metal coordination, leading to the formation of metallopolymers with interesting electronic, magnetic, or catalytic properties. It can also serve as a hydrogen-bond acceptor, influencing the polymer's morphology and solubility. Pyridine-containing polymers are recognized as promising materials for applications such as the capture of contaminants. researchgate.net Furthermore, aniline derivatives like 4-azidoaniline (B77532) have been used as building blocks to functionalize surfaces through electropolymerization. researchgate.net The incorporation of a related compound, (E)-4-Methyl-N-((quinolin-2-yl)ethylidene)aniline, into poly(methyl methacrylate) (PMMA) has been shown to enhance emission intensity, suggesting applications in optical materials. rsc.orgnih.gov

Table 2: Potential Polymeric Systems Derived from this compound

Polymer TypeCo-monomerKey LinkagePotential Properties/Applications
PolyamideAdipoyl chlorideAmide (-CO-NH-)High-performance fibers, films with metal-coordinating sites
PolyimidePyromellitic dianhydrideImideThermally stable materials, gas separation membranes
PolyurethaneToluene diisocyanateUrethane (-NH-CO-O-)Foams, elastomers with tunable properties
Poly(azomethine)TerephthalaldehydeImine (-CH=N-)Conjugated polymers, materials for organic electronics

Aniline and its derivatives are foundational starting materials in the dye and pigment industry. epa.gov The synthesis of many organic colorants begins with the diazotization of a primary aromatic amine. The amine group of this compound can be converted into a diazonium salt by reacting it with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.

This highly reactive diazonium salt can then undergo a coupling reaction with an electron-rich aromatic compound (a coupling component), such as a phenol (B47542) or another aniline derivative, to form a highly colored azo compound. The resulting molecule would contain the pyridylethyl moiety, which could influence the final color (chromophore) and properties like solubility, lightfastness, and affinity for different fibers. The classification of dyes and pigments is often based on their chromophore structure. epa.gov

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined structures from smaller molecular components. The bifunctional nature of this compound, possessing both a hydrogen bond donor/acceptor in the aniline group and a metal-coordinating pyridine ring, makes it a promising candidate for the design of intricate supramolecular systems.

The pyridine nitrogen atom in this compound can act as a Lewis base, coordinating to a wide variety of transition metal ions. wikipedia.org This coordination ability is fundamental to the construction of metal-organic frameworks (MOFs), coordination polymers, and discrete metallo-supramolecular architectures. The flexible ethyl linker could allow for the formation of unique coordination geometries that are not accessible with more rigid ligands. For instance, it could facilitate the assembly of helicates or large macrocycles when complexed with appropriate metal ions. rsc.org

While specific examples involving this compound are not readily found in the literature, the principles of ligand design in supramolecular chemistry provide a strong basis for its potential. The combination of the pyridyl coordination site and the potential for the aniline group to engage in further interactions or be functionalized offers a pathway to multifunctional materials. Research on analogous bis(1,2,3-triazolyl)pyridine macrocycles demonstrates how similar structural motifs can be used to create complex self-assembled structures, including nanotubes. rsc.org

Table 1: Potential Coordination Modes of this compound

Coordination SiteType of InteractionPotential Supramolecular Structure
Pyridine NitrogenMetal-Ligand CoordinationCoordination Polymers, Metallo-macrocycles, Cages
Aniline NitrogenHydrogen Bonding/CoordinationExtended Networks, Multi-component Assemblies

Non-covalent interactions are the driving forces behind self-assembly processes. The aniline group in this compound can participate in hydrogen bonding, acting as both a donor (N-H) and an acceptor (the lone pair on the nitrogen). The aromatic pyridine and aniline rings can engage in π-π stacking interactions. nih.gov The interplay between these interactions would dictate the packing of the molecule in the solid state and the formation of aggregates in solution.

A detailed analysis of these interactions would require crystallographic data for this compound, which is not currently available in the public domain. However, studies on similar molecules, such as N-(2-(2-pyridyl)-ethyl)aniline, have shown that the conformation of the ligand can change significantly upon coordination to a metal center, highlighting the delicate balance of these weak interactions. pku.edu.cn The study of aniline-phenol cocrystals has also provided deep insights into the nature of hydrogen bonding and π-π stacking in directing supramolecular assembly. nih.gov

Table 2: Potential Non-Covalent Interactions in this compound

Interaction TypeParticipating MoietiesPotential Influence on Assembly
Hydrogen BondingAniline N-H with acceptor, Aniline N with donorDirectional control of self-assembly
π-π StackingAniline and Pyridine ringsStabilization of layered or columnar structures
C-H···π InteractionsEthyl bridge C-H with aromatic ringsFine-tuning of molecular packing

Reagents in Complex Organic Synthesis

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. sci-hub.senih.gov The presence of both a reactive aniline and a versatile pyridine group in this compound suggests its potential as a valuable reagent in multi-step synthetic sequences.

The aniline moiety can undergo a wide range of chemical transformations. It can be diazotized and converted to a variety of other functional groups, or it can participate in coupling reactions, such as the Buchwald-Hartwig amination, to form larger molecules. organic-chemistry.org The amino group can also direct C-H functionalization reactions at the ortho position of the aniline ring. uva.nl Furthermore, the aniline can be used in the synthesis of heterocyclic compounds like quinolines. chemrevlett.com

The pyridine ring, on the other hand, can be functionalized through various reactions, and its nitrogen atom can be quaternized to modify the electronic properties of the molecule. The bifunctional nature of this compound could be exploited in the synthesis of macrocycles or polymers. researchgate.netnih.govmdpi.com For example, the aniline could be one point of attachment in a polymerization or macrocyclization reaction, while the pyridine ring could be used for post-synthetic modification or to introduce specific catalytic or binding sites.

While there are no specific examples in the literature detailing the use of this compound as a reagent, the known reactivity of anilines and pyridines provides a strong indication of its synthetic potential. wisdomlib.orgresearchgate.netresearchgate.netrsc.org

Future Research Directions and Emerging Paradigms

Development of Novel Asymmetric Synthetic Routes

The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal chemistry, as chirality often dictates biological activity. researchgate.net While numerous methods exist for the synthesis of pyridine (B92270) derivatives, the development of novel asymmetric routes for compounds like 4-[2-(Pyridin-4-yl)ethyl]aniline remains a key area of future research. nih.govorganic-chemistry.org Current strategies often involve multi-step processes or the use of chiral auxiliaries. researchgate.net

Future work will likely focus on the development of catalytic asymmetric methods to introduce chirality efficiently. This could involve the use of chiral transition metal catalysts or organocatalysts to control the stereochemical outcome of key bond-forming reactions. For instance, the asymmetric synthesis of 4-aryl-1,4-dihydropyridines has been achieved with good to excellent enantioselectivities by optimizing reaction conditions, a strategy that could be adapted for related structures. researchgate.net The exploration of chemoenzymatic methods, which utilize enzymes as biocatalysts, also presents a promising avenue for achieving high enantiopurity under mild conditions. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. mdpi.comvcu.edu For the synthesis of pyridine derivatives, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. vcu.edu Researchers at Virginia Commonwealth University have demonstrated the potential of flow reactors in streamlining the manufacturing of pyridine compounds, reducing a five-step batch process to a single continuous step and significantly increasing the yield. vcu.edu

Automated synthesis platforms, which combine robotics with chemical reactors, are set to revolutionize the synthesis of compound libraries. researchgate.net These platforms can perform multi-step syntheses with minimal human intervention, accelerating the discovery of new molecules with desired properties. researchgate.net Integrating the synthesis of this compound and its analogues into such automated systems would enable high-throughput screening and the rapid generation of structure-activity relationship data.

Exploration of Green Solvents and Sustainable Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste and using environmentally benign reagents and solvents. rsc.org The synthesis of pyridine derivatives has traditionally involved the use of solvents like ethanol (B145695), methanol, and dichloromethane (B109758). ijiras.com However, there is a growing interest in employing greener alternatives such as water, ionic liquids, and deep eutectic solvents. ijiras.commdpi.com

Recent studies have shown the successful synthesis of pyridine-based Schiff bases using green solvents like water and ethanol at ambient temperature, achieving high yields. ijiras.com Furthermore, solvent-free reaction conditions are being explored to reduce environmental impact. mdpi.comnih.gov For instance, an environmentally friendly, solvent- and catalyst-free synthesis of 2-anilino nicotinic acid derivatives has been reported, offering a simple and green procedure with short reaction times and good to excellent yields. nih.gov Future research will likely continue to explore and optimize these sustainable approaches for the synthesis of this compound.

Advanced In-Situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics and mechanisms, enabling optimization and control. nih.gov Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, can be coupled with reaction vessels to track the concentration of reactants, intermediates, and products as the reaction progresses. nih.gov

For the synthesis of pyridine derivatives, in-situ monitoring can help in understanding complex reaction pathways and identifying transient intermediates. acs.org For example, researchers have used in-situ spectroscopy to support the reaction mechanism in the electrochemical synthesis of substituted pyridines. acs.orgscitechdaily.com This approach allows for the rapid optimization of reaction conditions to maximize yield and minimize by-product formation. The application of these techniques to the synthesis of this compound would facilitate a deeper understanding of its formation and lead to more efficient synthetic protocols.

Machine Learning and AI in Compound Design and Property Prediction

In the context of pyridine-based compounds, ML models have been developed to predict adsorption capacities and to assist in the design of high-efficiency adsorbents. nih.govacs.org AI has also been used to design and integrate pyridine derivatives with US FDA-approved drug cores. nih.gov Researchers have also developed ML models that can predict a wide range of material properties from spectral data, which could be applied to screen virtual libraries of compounds like this compound for specific applications. sciencedaily.com Future research will undoubtedly leverage these powerful computational approaches to accelerate the discovery and development of new aniline (B41778) and pyridine derivatives with tailored biological and material properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[2-(Pyridin-4-yl)ethyl]aniline, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between pyridinyl halides and ethyl-aniline derivatives. Purification typically involves column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate). Purity (>95%) is confirmed by HPLC and NMR spectroscopy. For structural validation, single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of the ethyl-pyridine linkage .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, with pyridinyl protons appearing as distinct deshielded signals (~8.5 ppm).
  • FT-IR : Stretching frequencies for NH2_2 (~3400 cm1^{-1}) and aromatic C=C (~1600 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution ESI-MS determines molecular ion ([M+H]+^+) and fragmentation patterns. SC-XRD data (e.g., C–C bond lengths: ~1.48 Å) validate spatial arrangements .

Q. What solvent systems are suitable for solubility studies of this compound?

  • Methodological Answer : Polar aprotic solvents (DMSO, DMF) enhance solubility due to hydrogen bonding with the aniline NH2_2 group. Solubility parameters (e.g., Hansen solubility parameters) should be calculated to optimize reaction conditions. UV-Vis spectroscopy in ethanol/water mixtures quantifies solubility limits .

Advanced Research Questions

Q. How can conflicting data on the compound’s catalytic activity in cross-coupling reactions be resolved?

  • Methodological Answer : Contradictions often arise from varying ligand systems (e.g., triphenylphosphine vs. XPhos) or reaction temperatures. Systematic kinetic studies (e.g., time-resolved NMR) under controlled conditions (argon atmosphere, anhydrous solvents) isolate variables. Density Functional Theory (DFT) modeling predicts transition states to explain reactivity differences .

Q. What strategies mitigate oxidation of the aniline moiety during storage or reactions?

  • Methodological Answer : Store under inert gas (N2_2/Ar) at -20°C with desiccants. Antioxidants (e.g., BHT) at 0.1% w/w stabilize the NH2_2 group. For reactions, use degassed solvents and reducing agents (Na2_2S2_2O3_3) to suppress radical formation. Monitor degradation via TLC or LC-MS .

Q. How does the pyridinyl-ethyl-aniline scaffold influence supramolecular interactions in crystal packing?

  • Methodological Answer : SC-XRD data reveal π-π stacking between pyridine rings (interplanar distance: ~3.5 Å) and hydrogen bonding between aniline NH2_2 and adjacent molecules (N–H···N: ~2.8 Å). Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals) .

Q. What computational approaches predict the compound’s behavior in photophysical applications?

  • Methodological Answer : Time-Dependent DFT (TD-DFT) models electronic transitions (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G(d) basis sets. Solvatochromic shifts in fluorescence spectra (e.g., in DCM vs. MeOH) validate computational predictions .

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4-[2-(Pyridin-4-yl)ethyl]aniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.